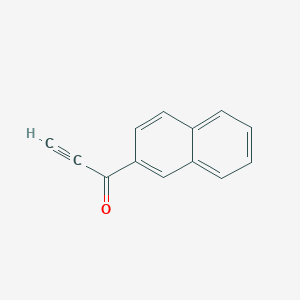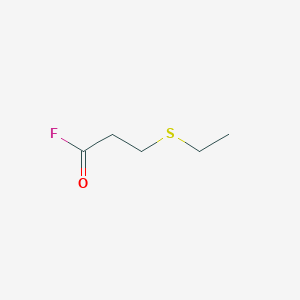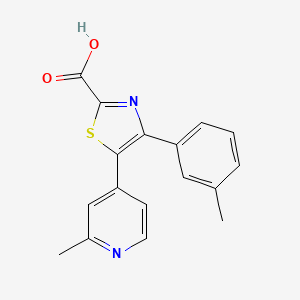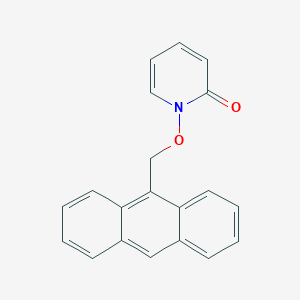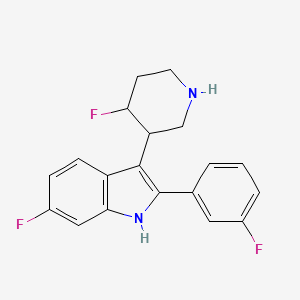
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- is a chemical compound with the molecular formula C20H24Si and a molecular weight of 292.496 g/mol . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.
Vorbereitungsmethoden
The synthesis of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- typically involves the reaction of tert-butyldimethylsilyl chloride with appropriate organic reagents under controlled conditions. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon dioxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and polymers.
Biology: It can be used in the modification of biological molecules for research purposes.
Industry: Used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- involves its interaction with various molecular targets, primarily through the silicon atom. The silicon atom can form strong bonds with other elements, allowing the compound to act as a cross-linking agent in polymers and other materials. The pathways involved include the formation of silicon-oxygen and silicon-carbon bonds, which contribute to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- can be compared with other similar compounds such as:
Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
Silane, (1,1-dimethylethyl)[(1-ethoxy-2-methyl-1-propen-1-yl)oxy]dimethyl-: Another similar compound with different substituents, affecting its chemical properties and uses.
The uniqueness of Silane, (1,1-dimethylethyl)(1-methyl-1,2-propadienyl)diphenyl- lies in its specific combination of functional groups, which provide distinct reactivity and application potential compared to other silanes.
Eigenschaften
CAS-Nummer |
389138-22-1 |
|---|---|
Molekularformel |
C20H24Si |
Molekulargewicht |
292.5 g/mol |
InChI |
InChI=1S/C20H24Si/c1-6-17(2)21(20(3,4)5,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1H2,2-5H3 |
InChI-Schlüssel |
CQNXEVWIXJNVDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
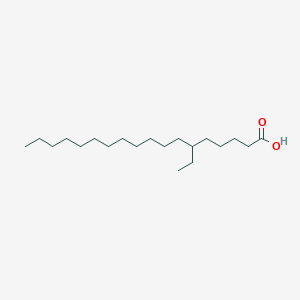

![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
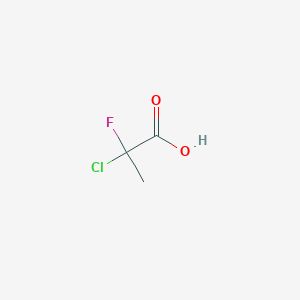
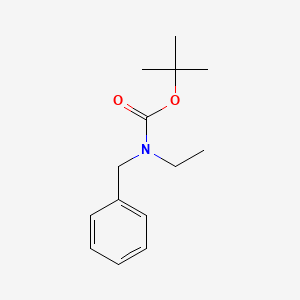
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
